ascr#7

Übersicht

Beschreibung

Ascr#7 ist eine ascaroside-basierte hormonelle Verbindung, die eine bedeutende Rolle in der Nematodenphysiologie spielt. Sie wird speziell während der verschiedenen Stadien der Nematodenentwicklung exprimiert. Ascarosid, einschliesslich this compound, sind dafür bekannt, die Bildung von Dauerlarven zu induzieren, die durch ihre lange Lebensdauer und aussergewöhnliche Stressresistenz gekennzeichnet sind .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

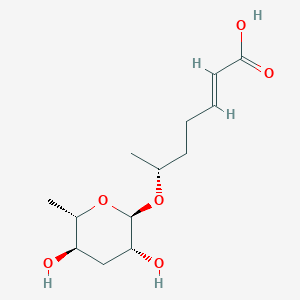

Ascr#7 wird durch die formale Kondensation der alkoholischen Hydroxygruppe von (2E,6R)-6-Hydroxyhept-2-ensäure mit Ascarylopyranose (dem α-Anomer) synthetisiert. Diese Reaktion führt zur Bildung eines (ω−1)-Hydroxyfettsäureascarosids .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Kultivierung von Nematoden, insbesondere Caenorhabditis elegans, unter kontrollierten Bedingungen. Die Ascarosid werden dann aus dem Kulturmedium extrahiert und mit Techniken wie Flüssigchromatographie und Massenspektrometrie gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

Ascr#7 unterliegt verschiedenen chemischen Reaktionen, einschliesslich:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an den Hydroxy- oder Carbonsäuregruppen stattfinden.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der Ascaroside-Struktur zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, einschliesslich:

Chemie: this compound wird als Modellverbindung verwendet, um die chemischen Eigenschaften und Reaktionen von Ascarosiden zu untersuchen.

Biologie: Es spielt eine entscheidende Rolle für das Verständnis der Entwicklung und des Verhaltens von Nematoden, insbesondere bei der Bildung von Dauerlarven.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Interaktion mit spezifischen molekularen Zielmolekülen und Signalwegen in Nematoden. Es fungiert als Pheromon und löst die Bildung von Dauerlarven aus, indem es an Rezeptoren auf der Oberfläche von Nematoden-Zellen bindet. Diese Interaktion aktiviert Signalwege, die zu Veränderungen der Genexpression und physiologischen Reaktionen führen .

Wissenschaftliche Forschungsanwendungen

Chemistry

Ascr#7 serves as a model compound in chemical research, particularly for studying the properties and reactions of ascarosides. Its structure allows researchers to investigate:

- Chemical Properties : Understanding the reactivity and stability of ascarosides.

- Synthesis Pathways : Exploring synthetic routes to produce similar compounds.

Biology

In biological research, this compound plays a critical role in understanding nematode behavior and development:

- Nematode Development : It is instrumental in studying the formation of dauer larvae in nematodes, which are crucial for their survival in harsh conditions.

- Pheromone Activity : this compound functions as a pheromone that triggers specific behavioral responses in nematodes, influencing their reproductive strategies and population dynamics.

Medicine

The potential therapeutic applications of this compound are being explored, particularly in immunology and respiratory health:

- Immune Modulation : Studies indicate that this compound may modulate immune responses, offering insights into treatments for autoimmune diseases.

- Asthma Treatment : Research has shown its potential to reduce asthma severity in mammalian models, highlighting its role in respiratory health management.

Agriculture

This compound is also significant in agricultural research for developing sustainable practices:

- Nematode Resistance : The compound is being studied for its use in breeding nematode-resistant crops, which could enhance food security.

- Biological Control Agents : It is explored as a natural pesticide alternative, reducing reliance on synthetic chemicals and promoting environmentally friendly farming practices.

Case Study 1: Nematode Behavior Modification

A study demonstrated that exposure to this compound significantly altered the reproductive behavior of Caenorhabditis elegans, a model organism for nematodes. The results indicated enhanced dauer formation under stress conditions, suggesting potential applications in pest management.

Case Study 2: Asthma Severity Reduction

In a controlled experiment with mice, administration of this compound resulted in a marked decrease in asthma symptoms compared to untreated controls. This study provides evidence for its potential use as an adjunct therapy in asthma management.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Model compound for ascarosides | Enhanced understanding of chemical properties |

| Biology | Nematode behavior studies | Influences dauer larva formation |

| Medicine | Immune modulation | Potential treatment for autoimmune diseases |

| Agriculture | Nematode-resistant crops | Promotes sustainable agricultural practices |

Wirkmechanismus

Ascr#7 exerts its effects by interacting with specific molecular targets and pathways in nematodes. It acts as a pheromone, triggering the formation of dauer larvae by binding to receptors on the surface of nematode cells. This interaction activates signaling pathways that lead to changes in gene expression and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die Ascr#7 ähneln, gehören andere Ascarosid wie Ascr#1, Ascr#3, Ascr#5 und Ascr#8 .

Eindeutigkeit

This compound ist einzigartig aufgrund seiner spezifischen Struktur, die eine ungesättigte C7-Seitenkette umfasst, die an die Zuckerkomponente gebunden ist. Dieses Strukturmerkmal unterscheidet es von anderen Ascarosiden und trägt zu seinen spezifischen biologischen Aktivitäten bei .

Biologische Aktivität

Ascr#7, a specific type of ascaroside, is a naturally occurring compound that plays significant roles in the biological activity of Caenorhabditis elegans (C. elegans). Ascarosides are glycosylated fatty acid derivatives that serve as pheromones, influencing various behaviors such as mating, dauer formation, and lifespan regulation. This article delves into the biological activity of this compound, supported by empirical data and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a sugar moiety attached to a fatty acid chain. The synthesis of this compound involves complex biosynthetic pathways that can be influenced by environmental factors and developmental stages in C. elegans. Research indicates that this compound is produced predominantly during specific larval stages, particularly the L2 stage, where its concentration peaks at approximately 0.5 fmol/WE (worm equivalent) .

Role in Behavioral Signaling

This compound functions primarily as a pheromone, modulating social behaviors in C. elegans. Studies have shown that it influences mating behavior and can alter the reproductive strategies of worms depending on their population density and environmental conditions. For instance, higher concentrations of this compound have been linked to increased mating activity among young adults (YA) .

Influence on Lifespan

Recent findings suggest that this compound may also play a role in lifespan regulation. Similar to its analogs, such as ascr#2, it has been proposed that this compound could mediate lifespan extension through chemosensory pathways independent of traditional insulin signaling mechanisms . This phenomenon is part of a broader concept termed Ascr-mediated Increases of Lifespan (AMILS), indicating that distinct ascarosides can promote longevity through different biological pathways.

Data Table: Concentration Levels of this compound During Developmental Stages

| Developmental Stage | Concentration (fmol/WE) | Observations |

|---|---|---|

| L1 | Not detectable | No production observed |

| L2 | 0.5 ± 0.08 | Peak production |

| L3 | Non-quantifiable | Significant decrease |

| L4 | Non-quantifiable | Minimal presence |

| YA | Not detectable | Absent in adults with eggs |

Case Study 1: Mating Behavior Modulation

In a controlled experiment, researchers examined the effects of varying concentrations of this compound on mating behavior in C. elegans. The results indicated that worms exposed to higher levels of this compound exhibited significantly increased mating frequency compared to control groups lacking exposure to this pheromone. This study highlights the critical role of this compound in facilitating reproductive behaviors under specific environmental cues .

Case Study 2: Environmental Influence on Ascaroside Production

A second study focused on how environmental stressors affect the production of ascarosides, including this compound. The research showed that worms subjected to high-density conditions produced greater amounts of this compound, suggesting a mechanism for population density signaling. This finding underscores the adaptive significance of ascarosides in mediating responses to environmental challenges .

Research Findings on Structural Variability

Research has demonstrated that minor structural modifications in ascarosides can lead to significant changes in their biological activities. For instance, alterations in the fatty acid chain length or sugar moiety can dramatically influence pheromone signaling efficacy and behavioral outcomes . This highlights the importance of chemical diversity within the class of ascarosides.

Eigenschaften

IUPAC Name |

(E,6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhept-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O6/c1-8(5-3-4-6-12(16)17)18-13-11(15)7-10(14)9(2)19-13/h4,6,8-11,13-15H,3,5,7H2,1-2H3,(H,16,17)/b6-4+/t8-,9+,10-,11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHOMCWJOMBZEK-LHYQPRBASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC(C)CCC=CC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CC/C=C/C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801152937 | |

| Record name | (2E,6R)-6-[(3,6-Dideoxy-α-L-arabino-hexopyranosyl)oxy]-2-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801152937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139837-37-8 | |

| Record name | (2E,6R)-6-[(3,6-Dideoxy-α-L-arabino-hexopyranosyl)oxy]-2-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1139837-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E,6R)-6-[(3,6-Dideoxy-α-L-arabino-hexopyranosyl)oxy]-2-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801152937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.